molecular formula C12H19N3O2 B8011403 tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B8011403
M. Wt: 237.30 g/mol
InChI Key: GKRHVUIWZWYGPP-UHFFFAOYSA-N
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Description

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate (CAS 654679-12-6) is a high-purity chemical building block designed for research and development applications. This compound, with a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol, features both a primary amine and a tert-butoxycarbonyl (Boc) protected carbamate group on a pyridine scaffold . This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules. The Boc group serves as a protective group for amines, allowing for selective reactions at the aminomethyl site and subsequent deprotection under mild acidic conditions. Researchers utilize this bifunctional reagent in the exploration of new pharmaceutical compounds. It must be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl N-[[5-(aminomethyl)pyridin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,6,8,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRHVUIWZWYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 2-aminomethyl-5-pyridinemethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while reduction can produce different amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Molecules

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate serves as a crucial building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting diseases such as cancer, diabetes, and neurological disorders. The compound's ability to undergo structural modifications enhances its pharmacological properties, making it a valuable asset in drug discovery programs.

1.2 Case Study: Antimalarial Research

A notable application of similar pyridine derivatives has been in antimalarial research. For instance, compounds derived from pyridine scaffolds have shown potent activity against Plasmodium falciparum, the causative agent of malaria. The optimization of these compounds often involves structural modifications akin to those applicable to this compound, focusing on improving potency and selectivity against human kinases .

Agrochemical Applications

2.1 Crop Protection Agents

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of crop protection agents, including pesticides and herbicides. Researchers can modify its structure to enhance efficacy and selectivity while reducing environmental toxicity. This adaptability is crucial for developing sustainable agricultural practices.

Application TypeDescription
PesticidesUsed as an intermediate to synthesize effective pest control agents.
HerbicidesStructural modifications improve selectivity towards target weeds while minimizing harm to non-target organisms.

2.2 Case Study: Enhanced Efficacy in Herbicides

Research has demonstrated that modifying the carbamate moiety can lead to herbicides with improved effectiveness against specific weed species while ensuring safety for crops and non-target flora . This approach aligns with current trends in agrochemical development aimed at reducing chemical usage and enhancing environmental safety.

Materials Science Applications

3.1 Development of Polymers and Coatings

The unique reactivity of this compound makes it suitable for applications in materials science, particularly in the synthesis of polymers, resins, and coatings. Incorporating this compound into polymerization reactions can modify mechanical properties and enhance adhesion characteristics.

Material TypeApplication
PolymersUsed to create polymers with tailored properties for specific industrial applications.
CoatingsEnhances adhesion and durability of coatings used in automotive and construction industries.

3.2 Case Study: Tailored Polymer Properties

Studies have shown that incorporating pyridine-based compounds into polymer formulations can significantly improve their thermal stability and mechanical strength, making them suitable for demanding applications in electronics and automotive sectors .

Fragrance Industry Applications

This compound can also be utilized in the fragrance industry as an intermediate for synthesizing aroma compounds. By modifying its structure or integrating it into fragrance formulations, chemists can develop unique scents for perfumes and cosmetics.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses. Key structural analogs differ in substituents on the pyridine ring, which influence physicochemical properties, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate 1780934-03-3 C₁₁H₁₇N₃O₂ 5-aminomethyl, pyridin-2-yl 223.27 Air-sensitive, storage at 2–8°C
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate 67938-77-6 C₁₂H₁₅ClN₂O₂ 5-chloro, pyridin-2-yl 254.71 Irritant (Xi), used in cross-coupling
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate 1188477-11-3 C₁₂H₁₅BrN₂O₂ 5-bromo, pyridin-2-yl 299.17 Reactive in Suzuki-Miyaura reactions
tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate 1062134-26-2 C₁₁H₁₇N₃O₂ 5-amino, 6-methyl, pyridin-2-yl 223.27 Enhanced solubility for drug design
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 1171920-06-1 C₁₆H₂₅N₃O₃ 5-pivalamido, pyridin-3-yl 307.39 Bulky substituent for steric effects
Key Observations :
  • Halogenated analogs (Cl, Br) exhibit higher molecular weights and reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .
Table 2: Hazard Profiles
Compound Hazard Codes GHS Pictograms Hazard Statements
This compound Xi Warning H302, H315, H319, H335
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate - - Acute toxicity (H302), skin/eye irritation (H315, H319)
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate Xi Warning H315, H319, H335

Biological Activity

Tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activity of this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-(aminomethyl)pyridine. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound has potent inhibitory effects against various bacterial strains, with minimal inhibitory concentration (MIC) values often reported in the low µg/mL range. For example, similar compounds have demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating a strong potential for therapeutic applications in treating bacterial infections .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus0.5 - 1.0
Related Compound AE. coli1.0
Related Compound BP. aeruginosa2.0

The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of critical bacterial enzymes or disruption of cell wall synthesis. Similar compounds have been shown to target the FtsZ protein, which is essential for bacterial cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the carbamate moiety can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance lipophilicity, which is often correlated with increased potency against mycobacterial strains . The following table summarizes some key findings from SAR studies:

SubstituentEffect on Activity
Methyl group on pyridineIncreased potency
Fluoro group on phenylEnhanced lipophilicity
Alkyl substitutions on carbamateVariable effects depending on chain length

Study 1: Antimycobacterial Activity

A study conducted by Chibale et al. explored a series of pyridine derivatives, including this compound, for their activity against Mycobacterium tuberculosis (M.tb). The results indicated that compounds with higher lipophilicity showed better penetration through the mycobacterial cell wall, correlating with increased inhibitory activity .

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound towards P-glycoprotein (P-gp), a key player in drug efflux mechanisms in cancer cells. The compound exhibited preferential selectivity towards P-gp over other ATP-binding cassette transporters, suggesting potential for use in overcoming multidrug resistance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing the compound due to its acute oral toxicity (H302) and skin irritation potential (H315) . Conduct a risk assessment to determine local exhaust ventilation needs based on workplace concentration . For spills, avoid dry sweeping; instead, use inert absorbents and dispose of waste in compliance with hazardous material regulations .

Q. How can researchers optimize the synthesis of tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate?

  • Methodological Answer : Use Boc-protection strategies for the amine group to prevent unwanted side reactions. A rapid synthetic route involves coupling tert-butyl carbamate with 5-(aminomethyl)pyridin-2-ylmethanol under mild basic conditions (e.g., DIPEA in DCM) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (≥95% purity). Ensure intermediates are characterized by 1^1H NMR to confirm regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Employ 1^1H NMR (300–400 MHz, CDCl3_3) to verify structural integrity, focusing on peaks for tert-butyl groups (δ 1.36–1.45 ppm) and pyridin-2-yl protons (δ 8.22 ppm) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ = 252.22 g/mol). FT-IR can identify carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can the stability and degradation pathways of this compound be systematically studied under varying conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS. For example, Boc deprotection under acidic conditions (TFA/DCM) generates a primary amine intermediate, which may oxidize if not stabilized . Store the compound at –20°C in amber vials under nitrogen to minimize hydrolysis .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize analogs by modifying the pyridine ring (e.g., halogenation at C5 or C6) or replacing the tert-butyl group with alternative carbamates (e.g., benzyl or allyl). Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate results with computational docking studies (e.g., AutoDock Vina). Derivatives with higher similarity scores (>0.70, based on Tanimoto coefficients) may retain or enhance target binding .

Q. How can researchers resolve contradictions in reported hazard data (e.g., conflicting toxicity classifications)?

  • Methodological Answer : Cross-reference GHS classifications with primary toxicology studies. For instance, while some SDS documents classify the compound as H302 (oral toxicity) , others omit this hazard. Validate via acute toxicity testing in rodent models (OECD Guideline 423) or in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurities; thus, HPLC purity verification (>98%) is essential .

Q. What advanced methods are recommended for studying reaction mechanisms involving this compound?

  • Methodological Answer : Use kinetic isotope effects (KIEs) to probe transition states in carbamate hydrolysis. Isotopic labeling (e.g., 13^{13}C at the carbonyl group) enables tracking via NMR or MS. For photodegradation studies, employ laser flash photolysis to identify short-lived intermediates . Computational methods (DFT) can model reaction pathways and predict activation energies .

Method Development & Troubleshooting

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Optimize LC-MS/MS parameters: C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and ESI+ ionization. Validate linearity (1–100 ng/mL), LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines. For trace analysis, employ SPE cleanup using mixed-mode sorbents .

Q. What troubleshooting steps address low yields or impurities in the synthesis?

  • Methodological Answer : Low yields (<50%) may result from incomplete Boc protection. Ensure anhydrous conditions (molecular sieves) and stoichiometric excess of Boc anhydride (1.2 equiv). Impurities from residual starting materials can be minimized via recrystallization (ethyl acetate/hexane) or preparative HPLC . For byproducts like tert-butyl alcohol, use azeotropic distillation with toluene .

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